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Abstract
This application note provides a detailed protocol for the quantitative analysis of ferric
glycinate, a common iron supplement. Direct UV-Vis spectrophotometric analysis of the ferric
glycinate complex is often impractical due to the weak and non-specific absorbance of the

complex itself. Therefore, the standard and recommended method involves a colorimetric

assay. This protocol details an indirect method wherein the ferric glycinate complex is first

dissociated, the iron is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, and then

complexed with a chromogenic agent, 1,10-phenanthroline. This forms a stable, intensely

colored orange-red complex that can be reliably quantified using UV-Vis spectrophotometry.

This method is robust, sensitive, and suitable for determining the total iron content in ferric
glycinate samples for research, quality control, and drug development purposes. Additionally,

a method for characterizing the ferric glycinate formation constant using competitive ligand

binding is described.

Introduction
Ferric glycinate is an iron-amino acid chelate used in nutritional supplements and for food

fortification to treat iron deficiency anemia.[1] It is formed by the coordination of ferric ions

(Fe³⁺) with glycine molecules. The chelated structure enhances iron's stability and

bioavailability.[2] Accurate quantification of the iron content in ferric glycinate is crucial for

ensuring dosage accuracy and product quality.
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While UV-Vis spectroscopy is a powerful tool for quantitative analysis, the ferric glycinate
complex itself does not exhibit a distinct and intense absorption band in the UV-Vis spectrum

that would allow for straightforward direct quantification. The absorbance is generally weak and

can be subject to interference from other components.

The most reliable and widely adopted approach is an indirect colorimetric method. This

involves the chemical conversion of the iron within the sample to a new, highly colored complex

with a large molar absorptivity, which significantly enhances the sensitivity and accuracy of the

measurement. The most common chromogenic agent for iron is 1,10-phenanthroline, which

forms a stable complex with ferrous iron (Fe²⁺).[3] This protocol, therefore, focuses on the

quantitative determination of total iron in a ferric glycinate sample by conversion to the Fe(II)-

phenanthroline complex.

Principle of the Method
The quantitative analysis of ferric glycinate is performed in three key steps:

Dissociation of the Complex: The ferric glycinate complex is dissociated to release the free

ferric ions (Fe³⁺) into solution. This is typically achieved by acidification.

Reduction of Ferric Iron: Since 1,10-phenanthroline forms a stable colored complex with

ferrous iron (Fe²⁺), any Fe³⁺ in the sample must first be reduced. Hydroxylamine

hydrochloride is a common and effective reducing agent for this purpose.[4]

Formation of the Colored Complex and Spectrophotometric Measurement: 1,10-

phenanthroline is added to the solution containing the newly formed Fe²⁺ ions. This results in

the formation of the tris(1,10-phenanthroline)iron(II) complex, ([Fe(phen)₃]²⁺), which is

orange-red in color. The intensity of this color is directly proportional to the iron concentration

and is measured by its absorbance at the wavelength of maximum absorption (λmax), which

is approximately 510-512 nm.[4][5] The iron concentration in the original sample is then

determined by comparing its absorbance to a calibration curve prepared from iron standards

of known concentrations.
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Protocol 1: Quantitative Determination of Total Iron in
Ferric Glycinate using the 1,10-Phenanthroline Method
This protocol describes the steps to determine the total iron content in a sample of ferric
glycinate.

1. Materials and Reagents

Ferric Glycinate Sample

Standard Iron Solution (10.0 ppm Fe)

Hydroxylamine Hydrochloride Solution (5% w/v in deionized water)[4]

1,10-Phenanthroline Solution (0.1% w/v in 50% ethanol)

Sodium Acetate Buffer Solution (1.2 M)[4]

Hydrochloric Acid (6 M)

Deionized Water

Volumetric flasks (25 mL, 50 mL, 100 mL, 250 mL)

Pipettes

UV-Vis Spectrophotometer

Cuvettes (1 cm path length)

2. Preparation of Standard Solutions (Calibration Curve)

Prepare a series of iron standard solutions with concentrations ranging from 0.5 to 5.0 mg/L

(ppm).

To a set of 25 mL volumetric flasks, pipette 1.00 mL, 2.00 mL, 4.00 mL, and 5.00 mL of the

10.0 ppm standard iron solution.[6]
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Prepare a blank by adding the reagents to a 25 mL volumetric flask without any iron solution.

[6]

To each flask (including the blank), add 0.25 mL of the 5% hydroxylamine hydrochloride

solution.[6]

Add 2.00 mL of the sodium acetate buffer solution.[6]

Add 2.00 mL of the 1,10-phenanthroline solution.[6]

Allow the mixture to stand for at least 10 minutes for full color development.[6]

Dilute to the mark with deionized water, cap, and mix well.

3. Preparation of the Ferric Glycinate Sample Solution

Accurately weigh an amount of the ferric glycinate sample expected to contain a known

quantity of iron (e.g., equivalent to 10-15 mg of iron).

Transfer the sample to a 250 mL volumetric flask.

Add 25 mL of 6 M HCl and gently heat (do not boil) in a fume hood for approximately 15

minutes to ensure complete dissociation of the complex.[6]

Cool the solution to room temperature.

Dilute to the mark with deionized water, cap, and mix thoroughly. This is the stock sample

solution.

Using a micropipette, transfer an appropriate aliquot (e.g., 0.500 mL to 1.00 mL) of the stock

sample solution to a 25 mL volumetric flask. The dilution factor should be chosen so that the

final concentration falls within the range of the calibration curve.

Treat this diluted sample solution in the exact same manner as the standards: add 0.25 mL

of hydroxylamine hydrochloride, 2.00 mL of sodium acetate, and 2.00 mL of 1,10-

phenanthroline.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.docenti.unina.it/webdocenti-be/allegati/materiale-didattico/549518
https://www.docenti.unina.it/webdocenti-be/allegati/materiale-didattico/549518
https://www.docenti.unina.it/webdocenti-be/allegati/materiale-didattico/549518
https://www.docenti.unina.it/webdocenti-be/allegati/materiale-didattico/549518
https://www.docenti.unina.it/webdocenti-be/allegati/materiale-didattico/549518
https://www.benchchem.com/product/b057148?utm_src=pdf-body
https://www.benchchem.com/product/b057148?utm_src=pdf-body
https://www.docenti.unina.it/webdocenti-be/allegati/materiale-didattico/549518
https://www.docenti.unina.it/webdocenti-be/allegati/materiale-didattico/549518
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow 10 minutes for color development, then dilute to the mark with deionized water and mix

well.

4. Spectrophotometric Measurement

Set the UV-Vis spectrophotometer to a wavelength of 510 nm.[3]

Use the prepared blank solution to zero the absorbance of the instrument.

Measure the absorbance of each of the prepared standard solutions and the sample

solution.

Record the absorbance values.

5. Data Analysis

Plot a calibration curve of absorbance versus the concentration of the iron standard

solutions.

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the

correlation coefficient (R²). The R² value should be ≥ 0.995 for a good linear fit.

Use the equation of the line to calculate the concentration of iron in the diluted sample

solution from its measured absorbance.

Calculate the original concentration of iron in the ferric glycinate sample by accounting for

all dilution factors.

Protocol 2: Determination of Ferric Glycinate Formation
Constant via Competitive Ligand Binding
This protocol provides a method to determine the formation constant of the Fe(III)-glycine

complex using potassium thiocyanate (KSCN) as a competing ligand.[7] The intense red color

of the Fe(III)-SCN⁻ complex is used as a spectrophotometric indicator.

1. Materials and Reagents

Ferric Chloride (FeCl₃) stock solution in 0.2 M HNO₃
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Potassium Thiocyanate (KSCN) stock solution

Glycine stock solution

Nitric Acid (0.2 M)

Volumetric flasks (25 mL)

UV-Vis Spectrophotometer

2. Experimental Procedure

Determine Molar Absorptivity of Fe(III)-SCN⁻: Prepare a series of standard solutions

containing a fixed concentration of KSCN and varying concentrations of Fe(III) in 0.2 M

HNO₃. Measure their absorbance at the λmax of the Fe(III)-SCN⁻ complex (approximately

457 nm) to calculate the molar absorption coefficient (ε).[7]

Prepare Test Solution: Prepare a test solution by mixing known volumes of the Fe(III), KSCN,

and glycine stock solutions in a 25 mL volumetric flask. Dilute to the mark with 0.2 M HNO₃.

[7]

Spectrophotometric Measurement: Record the UV-Vis spectrum of the test solution from 350

to 600 nm against a blank containing only Fe(III) in 0.2 M HNO₃. Measure the absorbance at

the λmax of the Fe(III)-SCN⁻ complex (~457 nm).[7]

Calculation: The formation constant of the Fe(III)-glycine complex (K_Fe-Gly) can be

calculated by determining the concentrations of all species at equilibrium. The concentration

of the Fe(III)-SCN⁻ complex is determined from its absorbance and molar absorptivity. The

concentrations of free Fe³⁺, SCN⁻, and the Fe(III)-glycine complex can then be calculated

based on the initial concentrations and the equilibrium concentration of the Fe(III)-SCN⁻

complex.[7]

Data Presentation
The quantitative data from the indirect analysis method should be summarized for clarity and

easy interpretation.

Table 1: Calibration Data for Iron Determination using 1,10-Phenanthroline Method
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Standard Concentration (mg/L) Absorbance at 510 nm (AU)

0.0 (Blank) 0.000

0.5 [Absorbance Value]

1.0 [Absorbance Value]

2.5 [Absorbance Value]

5.0 [Absorbance Value]

Table 2: Spectroscopic and Validation Parameters for the 1,10-Phenanthroline Method

Parameter Value Reference

Wavelength of Max.

Absorbance (λmax)
510 - 512 nm [4][5]

Linearity Range 0.15 - 9.10 µg/mL [4][8]

Correlation Coefficient (R²) > 0.999 [4]

Limit of Detection (LOD) 0.42 µg/mL [5]

Limit of Quantitation (LOQ) 0.60 µg/mL [5]

Molar Absorptivity of

[Fe(phen)₃]²⁺
~11,000 L mol⁻¹ cm⁻¹

Table 3: Parameters for the Competitive Ligand Binding Method
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Parameter Value Reference

Wavelength of Max.

Absorbance (λmax) of

[Fe(SCN)]²⁺

457 nm [7]

Molar Absorptivity of

[Fe(SCN)]²⁺
4690 ± 80 L mol⁻¹ cm⁻¹ [7]

Formation Constant (K_Fe-

Gly) of [Fe(Gly)]²⁺
95.9 L mol⁻¹ [7]

Visualizations
The following diagrams illustrate the experimental workflow and chemical principles involved in

the analysis.
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Figure 1. Experimental workflow for the quantitative analysis of iron in ferric glycinate.
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Figure 2. Chemical transformation pathway for the analysis of ferric glycinate.
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Figure 3. Simplified representation of the Ferric Trisglycinate complex structure.

Conclusion
The indirect UV-Vis spectrophotometric method using 1,10-phenanthroline is a highly reliable,

sensitive, and cost-effective technique for the quantitative determination of total iron in ferric
glycinate samples. It is the preferred method over direct spectrophotometry due to the

formation of a stable and intensely colored complex, which overcomes the limitations of the

weak and non-specific absorbance of the ferric glycinate complex itself. The protocols

provided herein are robust and suitable for routine quality control analysis in industrial and

research settings, ensuring the potency and safety of products containing ferric glycinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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